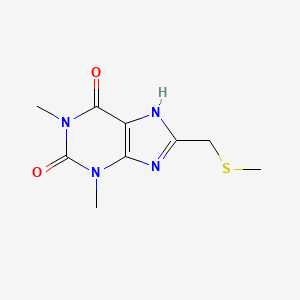
1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione is a xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system. This compound is structurally related to other well-known xanthines such as caffeine and theophylline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylxanthine with methylsulfanylmethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to modify the purine ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted purine derivatives.
Reduction: Reduced forms of the purine ring or modified functional groups.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other xanthine derivatives and as a model compound in studying purine chemistry.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to the central nervous system.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
1,3-Dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6466-39-3 |
|---|---|
Fórmula molecular |
C9H12N4O2S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-(methylsulfanylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-12-7-6(8(14)13(2)9(12)15)10-5(11-7)4-16-3/h4H2,1-3H3,(H,10,11) |
Clave InChI |
YUKLBGNAIADWNC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


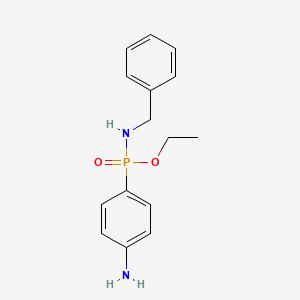
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)


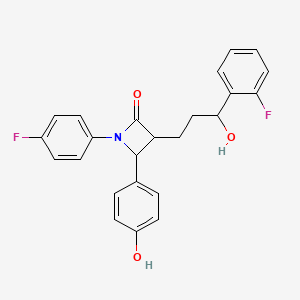
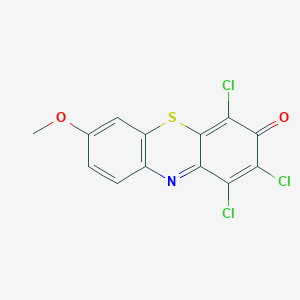
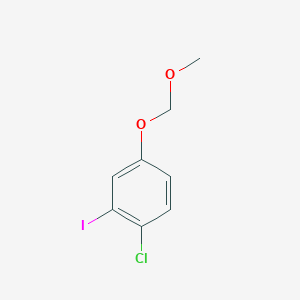
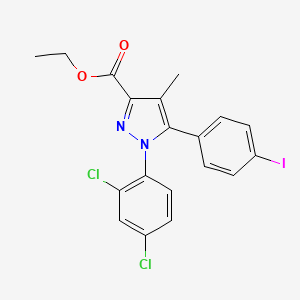
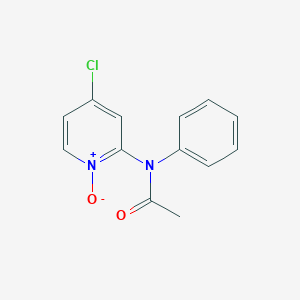
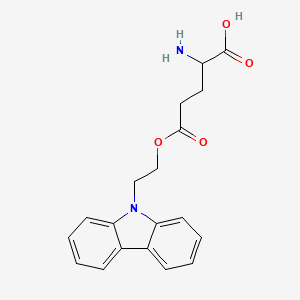
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
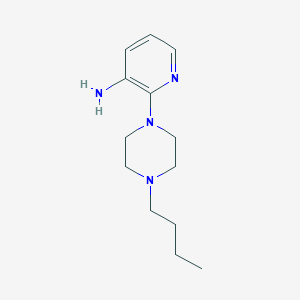
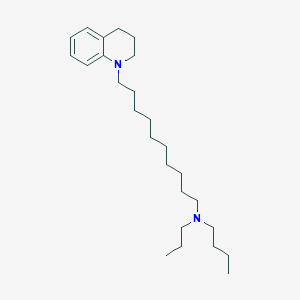
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
